![molecular formula C22H29ClN6O2 B2683682 8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 879757-49-0](/img/structure/B2683682.png)
8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a useful research compound. Its molecular formula is C22H29ClN6O2 and its molecular weight is 444.96. The purity is usually 95%.
BenchChem offers high-quality 8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
This compound has garnered interest due to its potential anticancer effects. Researchers have explored its impact on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate effects on MCF-7 cells. Further investigations are ongoing to elucidate its mechanisms of action and optimize its therapeutic potential .
Antioxidant Activity
The compound demonstrates significant antioxidant properties. It effectively scavenges free radicals and may contribute to cellular protection against oxidative stress. Researchers have assessed its activity using the ABTS assay, where it outperformed other derivatives. Its potential application in preventing oxidative damage warrants further exploration .
Anti-Inflammatory Effects
Preliminary studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for managing inflammatory conditions. However, more in-depth investigations are needed to understand its specific targets and mechanisms .
Antimicrobial Activity
Researchers have evaluated the compound’s antimicrobial effects against various pathogens. It shows promise against hydrazine hydrate, leading to the formation of 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine. Further studies are essential to explore its potential as an antimicrobial agent .
Molecular Docking
Computational studies involving molecular docking reveal that the compound interacts favorably with specific amino acids (Arg184 and Lys179). These interactions stabilize it within binding pockets, suggesting potential therapeutic relevance. The binding score indicates promise for further drug development .
Other Applications
Beyond the mentioned fields, researchers continue to investigate additional applications. These include potential uses in photothermal therapy, hydrogen production, and as a building block for novel heterocyclic compounds. As research progresses, we may uncover more unique applications for this intriguing compound .
Mechanism of Action
Target of action
Compounds with a piperazine moiety, like “8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione”, often interact with various receptors in the body, including G protein-coupled receptors and ion channels .
Mode of action
The interaction of these compounds with their targets often involves binding to the active site of the receptor or enzyme, which can either activate or inhibit the function of the target .
Biochemical pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets G protein-coupled receptors, it could affect signaling pathways like the cAMP pathway or the phosphatidylinositol pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed in the body, but their metabolism and excretion can vary .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cell signaling and function to potential therapeutic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
properties
IUPAC Name |
8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN6O2/c1-15(2)8-9-29-18-19(26(3)22(31)25-20(18)30)24-21(29)28-12-10-27(11-13-28)14-16-6-4-5-7-17(16)23/h4-7,15H,8-14H2,1-3H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNJSVWYPSAZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

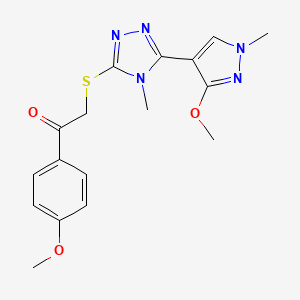
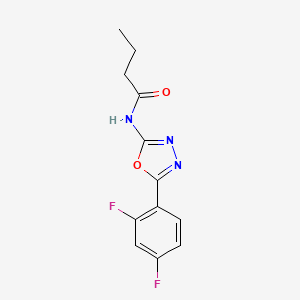
![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2683602.png)
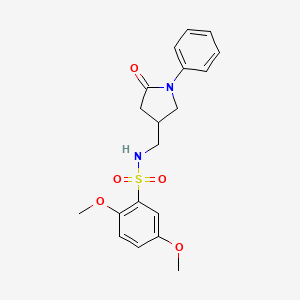

![N-(2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683607.png)
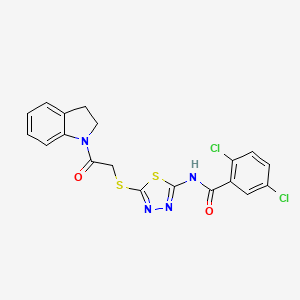
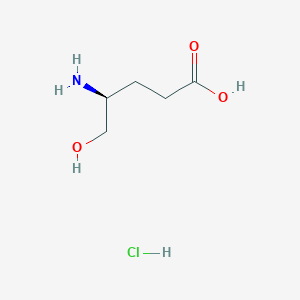
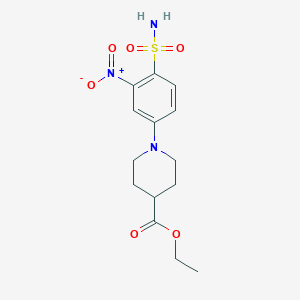
![4-Fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2683615.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2683617.png)
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2683619.png)
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2683621.png)
![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2683622.png)